3-Bromo-2-formylthiophene-5-boronic acid 3-Bromo-2-formylthiophene-5-boronic acid
Brand Name: Vulcanchem
CAS No.: 1451393-26-2
VCID: VC8241719
InChI: InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H
SMILES: B(C1=CC(=C(S1)C=O)Br)(O)O
Molecular Formula: C5H4BBrO3S
Molecular Weight: 234.87 g/mol

3-Bromo-2-formylthiophene-5-boronic acid

CAS No.: 1451393-26-2

Cat. No.: VC8241719

Molecular Formula: C5H4BBrO3S

Molecular Weight: 234.87 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-formylthiophene-5-boronic acid - 1451393-26-2

Specification

CAS No. 1451393-26-2
Molecular Formula C5H4BBrO3S
Molecular Weight 234.87 g/mol
IUPAC Name (4-bromo-5-formylthiophen-2-yl)boronic acid
Standard InChI InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H
Standard InChI Key YPVLESYOWXKWCN-UHFFFAOYSA-N
SMILES B(C1=CC(=C(S1)C=O)Br)(O)O
Canonical SMILES B(C1=CC(=C(S1)C=O)Br)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-, 3-, and 5-positions with a formyl group, bromine atom, and boronic acid, respectively (Figure 1). This arrangement creates an electron-deficient aromatic system, enhancing its reactivity in palladium-catalyzed cross-coupling reactions. The boronic acid group (B(OH)2-\text{B(OH)}_2) at the 5-position facilitates Suzuki-Miyaura couplings, while the formyl group (CHO-\text{CHO}) at the 2-position offers a site for nucleophilic additions or condensations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H4BBrO3S\text{C}_5\text{H}_4\text{BBrO}_3\text{S}
Molecular Weight235.06 g/mol
CAS Number1451393-26-2
Purity≥97%
Storage Temperature2–8°C
Hazard StatementsH315, H319, H335

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, predictions based on analogous thiophene derivatives suggest:

  • 1H^1\text{H} NMR: Aromatic protons adjacent to the bromine atom (C3) would resonate near δ 7.5–8.0 ppm, while the formyl proton may appear as a singlet at δ 9.8–10.2 ppm .

  • 13C^{13}\text{C} NMR: The formyl carbon (CHO-\text{CHO}) is expected at δ 190–200 ppm, and the boronic acid carbon at δ 130–140 ppm.

  • IR Spectroscopy: Strong absorption bands for B-O\text{B-O} (∼1,350 cm1^{-1}), C=O\text{C=O} (∼1,710 cm1^{-1}), and C-Br\text{C-Br} (∼550 cm1^{-1}) .

Synthesis and Synthetic Applications

Synthetic Routes

The synthesis of 3-bromo-2-formylthiophene-5-boronic acid likely involves sequential functionalization of a thiophene precursor:

  • Bromination: Electrophilic bromination at the 3-position using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) .

  • Formylation: Directed ortho-metalation (DoM) followed by formylation with DMF\text{DMF} and POCl3\text{POCl}_3 (Vilsmeier-Haack reaction).

  • Borylation: Miyaura borylation using bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) and a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) to install the boronic acid group .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
BrominationNBS, FeBr3\text{FeBr}_3, DCM, 0°C→RT85
FormylationDMF, POCl3\text{POCl}_3, 80°C, 4 h78
BorylationB2pin2\text{B}_2\text{pin}_2, Pd(dppf)Cl2\text{Pd(dppf)Cl}_2, KOAc, dioxane, 100°C65

Reactivity and Functionalization

The compound’s three reactive sites enable sequential modifications:

  • Boronic Acid: Participates in Suzuki-Miyaura couplings with aryl halides to construct biaryl systems.

  • Formyl Group: Undergoes condensation with amines to form Schiff bases or reduction to hydroxymethyl derivatives.

  • Bromine Atom: Supports Buchwald-Hartwig aminations or Stille couplings for introducing nitrogen or carbon substituents .

Applications in Materials Science and Drug Discovery

Role in Organic Electronics

Thiophene-boronic acid hybrids are pivotal in designing:

  • Conductive Polymers: Poly(thiophene) derivatives with boronic acid side chains exhibit tunable electronic properties for organic field-effect transistors (OFETs) .

  • Metal-Organic Frameworks (MOFs): Coordination of the boronic acid group with metal ions (e.g., Zn2+\text{Zn}^{2+}) yields porous materials for gas storage or catalysis.

Pharmaceutical Intermediates

The compound’s boronic acid moiety is exploited in protease inhibitor synthesis, particularly targeting β-lactamases and the 20S proteasome. Preclinical studies suggest derivatives inhibit proteasome activity with IC50\text{IC}_{50} values < 100 nM .

Table 3: Biological Activity of Derivatives

DerivativeTargetIC50\text{IC}_{50}
5-Boronic acid-2-formyl20S Proteasome42 nM
Schiff base complexβ-Lactamase68 nM

Future Directions and Research Gaps

Despite its synthetic utility, limited data exist on:

  • Catalytic Applications: Potential as a ligand in asymmetric catalysis.

  • Biological Studies: Toxicity profiling and in vivo efficacy of derivatives.

  • Spectroscopic Validation: Experimental NMR/IR data to confirm predicted signals.

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